Cas no 2044714-40-9 (tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate)
tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate
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- MDL: MFCD30476272
- Inchi: 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-5-9(13)12(14)6-4-7-12/h9H,4-8,13H2,1-3H3
- InChI Key: SXJWLOYSKBKCIE-UHFFFAOYSA-N
- SMILES: C1C2(C(N)CCN2C(OC(C)(C)C)=O)CC1
tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-313870-1mg |
tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate |
2044714-40-9 | 95.0% | 1mg |
$112.0 | 2022-02-28 | |
| Enamine | EN300-313870-2mg |
tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate |
2044714-40-9 | 95.0% | 2mg |
$115.0 | 2022-02-28 | |
| Enamine | EN300-313870-5mg |
tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate |
2044714-40-9 | 95.0% | 5mg |
$127.0 | 2022-02-28 | |
| Enamine | EN300-313870-10mg |
tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate |
2044714-40-9 | 95.0% | 10mg |
$161.0 | 2022-02-28 | |
| Enamine | EN300-313870-20mg |
tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate |
2044714-40-9 | 95.0% | 20mg |
$210.0 | 2022-02-28 | |
| Enamine | EN300-313870-25mg |
tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate |
2044714-40-9 | 95.0% | 25mg |
$229.0 | 2022-02-28 | |
| Enamine | EN300-313870-50mg |
tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate |
2044714-40-9 | 95.0% | 50mg |
$459.0 | 2022-10-09 | |
| Enamine | EN300-313870-100mg |
tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate |
2044714-40-9 | 95.0% | 100mg |
$600.0 | 2022-10-09 | |
| Enamine | EN300-313870-250mg |
tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate |
2044714-40-9 | 95.0% | 250mg |
$855.0 | 2022-10-09 | |
| Enamine | EN300-313870-500mg |
tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate |
2044714-40-9 | 95.0% | 500mg |
$1349.0 | 2022-10-09 |
tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate Suppliers
tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate
Professional Introduction to Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (CAS No. 2044714-40-9)
Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate, with the CAS number 2044714-40-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the spirocyclic amine class, characterized by its unique spiro[3.4]octane core, which imparts distinct structural and functional properties. The presence of both amino and carboxylate functional groups, along with the tert-butyl substituent, makes it a versatile intermediate in the synthesis of more complex molecules.
The spirocyclic structure of Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate contributes to its rigidity and stability, which are highly desirable in drug design. Spirocyclic compounds often exhibit enhanced binding affinity and metabolic stability, making them promising candidates for medicinal applications. The azaspiro framework, in particular, has been extensively studied for its potential in modulating biological pathways and interactions.
In recent years, there has been a surge in research focusing on spirocyclic amines due to their unique pharmacological properties. For instance, studies have demonstrated that spirocyclic compounds can effectively interact with biological targets by adopting specific conformations that optimize binding interactions. The incorporation of the amino group at the 8-position and the carboxylate group at the 5-position of the spiro[3.4]octane ring enhances the compound's reactivity and potential for further derivatization.
The tert-butyl substituent at the 5-position of Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate serves multiple purposes. It not only increases the steric bulk of the molecule but also provides a site for further functionalization through reactions such as esterification or amidation. This flexibility allows chemists to tailor the compound's properties for specific applications, including the development of novel therapeutic agents.
One of the most compelling aspects of Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate is its potential in drug discovery and development. The spirocyclic core has been identified as a key structural motif in several lead compounds that have advanced into clinical trials. For example, recent studies have highlighted the role of spirocyclic amines in inhibiting enzymes involved in inflammatory pathways, making them attractive candidates for treating chronic diseases.
The synthesis of Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate involves multi-step organic transformations that highlight its synthetic utility. The spirocyclic framework can be constructed through intramolecular cyclization reactions, often employing transition metal catalysts to facilitate ring closure. The introduction of the amino and carboxylate groups typically involves nucleophilic substitution or reduction reactions, respectively.
The versatility of Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate extends beyond its role as an intermediate in drug synthesis. It has also been explored as a building block for materials science applications, particularly in the development of chiral ligands for asymmetric catalysis. The rigid spirocyclic structure provides a stable scaffold for designing molecules with precise stereochemical control.
In conclusion, Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (CAS No. 2044714-40-9) represents a significant advancement in synthetic chemistry and pharmaceutical research. Its unique structural features and functional groups make it a valuable tool for developing novel therapeutic agents and materials with tailored properties. As research continues to uncover new applications for spirocyclic compounds, Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate is poised to play an increasingly important role in both academic and industrial settings.
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